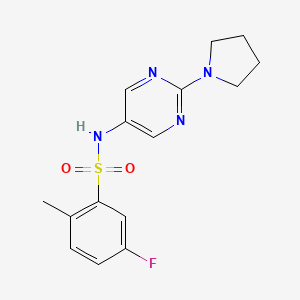

5-fluoro-2-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a pyrrolidine ring, a five-membered nitrogen heterocycle, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It also contains a pyrimidine ring, which is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not available in the sources I found.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the pyrrolidine, pyrimidine, and benzenesulfonamide groups. For example, pyrrolidine derivatives can undergo a variety of reactions, including oxidation, reduction, and various substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could contribute to its stereochemistry .Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

One study conducted quantum chemical calculations and molecular dynamics simulations to investigate the adsorption and corrosion inhibition properties of three piperidine derivatives on the corrosion of iron. The study found that these compounds, including one closely related to the queried chemical structure, showed promising results in terms of binding energies and consistency with experimental data (Kaya et al., 2016).

Synthesis and Antimicrobial, Anticancer, Antiviral Evaluation

Another research synthesized a series of derivatives and evaluated their in vitro antimicrobial, antiviral, and cytotoxic activities. Although the compounds were less active than the standard drug 5-fluorouracil in cytotoxic screening, the presence of a pyrimidine ring with electron-releasing groups favored antimicrobial activities (Kumar et al., 2012).

Synthesis of Thiophene and N-Substituted Thieno[3,2-d] Pyrimidine Derivatives

Research focused on synthesizing a novel series of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides. These compounds showed significant in vitro activity against human tumor cell lines and high activity against Gram-positive and Gram-negative bacteria (Hafez et al., 2017).

Process Development of Voriconazole

A study detailed the synthesis of voriconazole, highlighting the diastereoselection obtained using an organozinc derivative. This process development research is crucial for the production of voriconazole, a broad-spectrum triazole antifungal agent (Butters et al., 2001).

Synthesis and Biological Evaluation of 5–Bromo–2-Chloropyrimidin-4-Amine Derivatives

This study synthesized novel derivatives and evaluated their in vitro antibacterial and antifungal activities. One specific compound exhibited significant antimicrobial activity against tested pathogenic bacterial and fungal strains (Ranganatha et al., 2018).

Discovery and Optimization of GPR119 Agonists

Research on the discovery and optimization of GPR119 agonists introduced a molecule with significant potential for metabolic disease treatment. This compound demonstrated potent and metabolically stable properties, highlighting the role of specific substitutions in enhancing its activity (Yu et al., 2014).

Safety And Hazards

Future Directions

properties

IUPAC Name |

5-fluoro-2-methyl-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O2S/c1-11-4-5-12(16)8-14(11)23(21,22)19-13-9-17-15(18-10-13)20-6-2-3-7-20/h4-5,8-10,19H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJVKJKMQIQNGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CN=C(N=C2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-2-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-difluorophenyl)acetamide](/img/structure/B2720924.png)

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2720926.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2720933.png)

![1-(4-fluorophenyl)-5-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2720934.png)

![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid](/img/structure/B2720938.png)